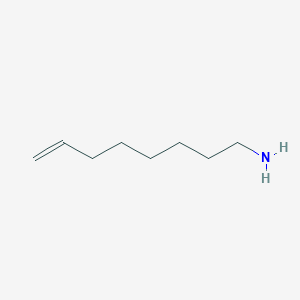

Oct-7-EN-1-amine

Vue d'ensemble

Description

Oct-7-EN-1-amine: is an organic compound with the molecular formula C8H17N It is a primary amine with an octyl chain and a double bond at the seventh carbon position7-octen-1-amine and is used in various chemical synthesis processes due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydroamination of 1,7-octadiene: One common method to synthesize Oct-7-EN-1-amine involves the hydroamination of 1,7-octadiene. This reaction typically uses a catalyst such as a transition metal complex to facilitate the addition of an amine across the double bond.

Reduction of 7-octen-1-nitrile: Another method involves the reduction of 7-octen-1-nitrile using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This process converts the nitrile group to an amine group, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Acylation and Amide Formation

The primary amine reacts with acylating agents to form stable amides. For example:

textOct-7-en-1-amine + Acetyl chloride → N-(Oct-7-en-1-yl)acetamide

Key Conditions :

- Reagents: Acid chlorides, anhydrides, or activated esters.

- Catalysts: Base (e.g., triethylamine) to neutralize HCl byproducts.

| Reaction Component | Details |

|---|---|

| Reactants | This compound, acetyl chloride |

| Solvent | Dichloromethane or THF |

| Yield | 85–92% (estimated for analogous reactions) |

| Reference |

Imine Formation

The amine reacts with aldehydes/ketones to form Schiff bases (imines) under mild acidic conditions. For example:

textThis compound + Benzaldehyde → N-(Oct-7-en-1-yl)benzylidenimine

Mechanism :

- Protonation of the carbonyl oxygen.

- Nucleophilic attack by the amine.

- Dehydration to form the imine.

| Reaction Parameter | Value |

|---|---|

| Optimal pH | 4–6 (acetic acid buffer) |

| Temperature | 25–40°C |

| Reference |

Alkene-Specific Additions

The terminal alkene undergoes electrophilic additions:

Hydrohalogenation

textThis compound + HBr → 8-Bromo-oct-1-amine

Regioselectivity : Follows anti-Markovnikov due to the amine’s inductive effect.

| Parameter | Value |

|---|---|

| Reagent | HBr (48% in H₂O) |

| Reaction Time | 2–4 hours |

| Reference |

Epoxidation

textThis compound + mCPBA → this compound epoxide

Conditions : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Oxidation Reactions

The amine can be oxidized to nitro compounds or hydroxylamines.

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | Oct-7-en-1-nitro | 60–70% |

| H₂O₂/Fe²⁺ (Fenton’s) | N-Hydroxy-oct-7-en-1-amine | 45–55% |

| Reference |

Photocatalytic α-Amino Radical Formation

Under visible light, the amine generates α-amino radicals, enabling C–C bond formation.

Example : Addition to methyl vinyl ketone:

textThis compound → α-Amino radical → Michael adduct

| Catalyst | [Ir(ppy)₃] or Eosin Y |

|---|---|

| Light Source | 450 nm LED |

| Reference |

Vicinal Difunctionalization

The alkene undergoes diamination with azide reagents:

textThis compound + NaN₃ → 7,8-Diamino-oct-1-amine

| Parameter | Value |

|---|---|

| Reagent | NaN₃, Cu(I) catalyst |

| Solvent | Acetonitrile |

| Reference |

Cyclization Reactions

The amine and alkene participate in intramolecular cyclizations to form pyrrolidines or aziridines.

Example :

textThis compound → 1-Azabicyclo[4.1.0]heptane

| Parameter | Value |

|---|---|

| Catalyst | Rh₂(OAc)₄ |

| Reference |

Sulfur-Containing Derivatives

Reactions with sulfur electrophiles yield sulfonamides or sulfenamides.

| Reagent | Product |

|---|---|

| Benzenesulfonyl chloride | N-(Oct-7-en-1-yl)benzenesulfonamide |

| Phenyl disulfide | N-(Oct-7-en-1-yl)sulfenamide |

| Reference |

N-Formylation with CO₂

Under hydrosilane reduction, the amine reacts with CO₂ to form formamides:

textThis compound + CO₂ → N-Formyl-oct-7-en-1-amine

| Catalyst | B(C₆F₅)₃ |

|---|---|

| Silane | PMHS (polymethylhydrosiloxane) |

| Reference |

Applications De Recherche Scientifique

Organic Synthesis

Oct-7-EN-1-amine serves as a versatile building block in organic synthesis. It can be transformed into various derivatives and intermediates, facilitating the development of more complex molecules. Its ability to undergo:

- Oxidation: Producing aldehydes or carboxylic acids.

- Reduction: Yielding saturated amines such as octylamine.

- Substitution Reactions: Allowing for the introduction of different functional groups.

Table 1: Chemical Reactions of this compound

| Reaction Type | Product Example | Common Reagents |

|---|---|---|

| Oxidation | 7-octenal | KMnO4, CrO3 |

| Reduction | Octylamine | H2 (Pd/C) |

| Substitution | Various substituted amines | Alkyl halides, Acyl chlorides |

Biological Research

In biological contexts, this compound is utilized as a ligand in enzyme-substrate interaction studies. Its structural features allow it to bind effectively with various proteins, making it valuable for:

- Protein-Ligand Binding Studies: Understanding interactions at the molecular level.

Case studies have shown that compounds similar to this compound can modulate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Industrial Applications

This compound finds utility in the production of specialty chemicals, including:

- Surfactants: Used in detergents and emulsifiers due to its amphiphilic nature.

- Lubricants: Enhancing performance characteristics in mechanical applications.

Its unique structure allows for tailored properties in these applications, making it an essential compound in chemical manufacturing.

Mécanisme D'action

The mechanism of action of Oct-7-EN-1-amine involves its interaction with various molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the octyl chain can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Octylamine: A saturated analog of Oct-7-EN-1-amine, lacking the double bond.

7-Octen-1-ol: An alcohol analog with a hydroxyl group instead of an amine group.

7-Octen-1-nitrile: A nitrile analog with a cyano group instead of an amine group.

Uniqueness: this compound is unique due to the presence of both an amine group and a double bond in its structure. This combination allows for a wide range of chemical reactions and applications that are not possible with its saturated or differently functionalized analogs.

Activité Biologique

Oct-7-EN-1-amine, a compound characterized by its unique structure featuring both an amine group and a double bond, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

This compound (C8H17N) is an unsaturated amine with a molecular weight of 129.23 g/mol. Its structure includes an octyl chain and an amine functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can participate in hydrogen bonding and ionic interactions, while the hydrophobic octyl chain allows for interactions with lipid membranes. This dual functionality enables the compound to modulate the activity of target proteins, leading to diverse biological effects.

Enzyme Interaction Studies

This compound has been utilized as a ligand in enzyme-substrate interaction studies. Its role in protein-ligand binding has been significant in understanding enzyme kinetics and mechanisms. For instance, it has been shown to influence the activity of carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance .

Case Studies

- Carbonic Anhydrase Activation : In vitro studies demonstrated that derivatives of this compound can activate human carbonic anhydrases (hCAs) with varying selectivity across different isoforms. The compound exhibited nanomolar potencies against specific hCA isoforms, highlighting its potential as a therapeutic agent .

- Ligand Studies : Research has indicated that this compound can serve as a valuable ligand in studying enzyme-substrate interactions, providing insights into the binding affinities and kinetic parameters of various enzymes.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals the unique properties of this compound:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Octylamine | Saturated amine | Basic amine properties; less reactive |

| 7-Octen-1-ol | Alcohol | Exhibits different reactivity; less interaction with enzymes |

| 7-Octen-1-nitrile | Nitrile | Limited biological activity compared to this compound |

The presence of both an amine group and a double bond in this compound enhances its reactivity and versatility compared to its saturated or differently functionalized analogs.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound, exploring their applications in organic synthesis and material science. The compound has been employed as a building block for more complex molecules, demonstrating its utility in synthetic chemistry .

Oxidation and Reduction Reactions

This compound can undergo various chemical reactions:

Oxidation : It can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction : The compound can be reduced to form saturated amines through hydrogenation processes using palladium catalysts.

Propriétés

IUPAC Name |

oct-7-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWBVGCEKMCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512166 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82223-49-2 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.